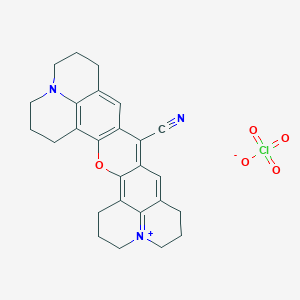

(S)-1-(2,4,6-三异丙基苯基)乙醇

描述

Synthesis Analysis

The synthesis of compounds similar to (S)-1-(2,4,6-Triisopropylphenyl)ethanol involves detailed organic reactions that include esterification and reduction processes. For instance, 2-(4-Chlorophenyl)ethanol was synthesized through esterification and reduction from its corresponding acetic acid, showcasing the methodology applicable to synthesizing related compounds (Yang Lirong, 2007).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of compounds. X-ray crystallography has been a pivotal tool in this regard. For example, various molecular complexes have been analyzed to determine their crystal structures, providing insights into the arrangement and interactions at the molecular level, which can be related to the study of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (F. Toda et al., 1985).

Chemical Reactions and Properties

The reactivity and interaction of (S)-1-(2,4,6-Triisopropylphenyl)ethanol with other chemical entities can be understood by studying similar compounds. For instance, the synthesis and properties of highly crowded triarylpnictogens have been explored, revealing information on unusual structures and redox properties that could be analogous to the reactivity and chemical behavior of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (S. Sasaki et al., 2002).

Physical Properties Analysis

The physical properties of organic compounds like (S)-1-(2,4,6-Triisopropylphenyl)ethanol are influenced by their molecular structure. Studies on similar compounds, such as the characterization of molecular complexes with alcohols, provide insights into their physical state, stability, and hydrogen bonding capabilities, which are essential for understanding solubility, melting points, and other physical characteristics (F. Toda et al., 1983).

Chemical Properties Analysis

The chemical properties of (S)-1-(2,4,6-Triisopropylphenyl)ethanol can be deduced from studies on similar compounds, focusing on their reactivity, chemical transformations, and interaction with various reagents. Research into the synthesis of chiral alcohols and their derivatives highlights the methodologies and reaction conditions that could be applicable to understanding the chemical behavior and potential applications of (S)-1-(2,4,6-Triisopropylphenyl)ethanol (Tengyun Wei et al., 2019).

科学研究应用

药物中间体的合成:该化合物可用于合成药物中间体,包括抗组胺药 (Kavi, Özdemir, Dertli, & Şahin, 2021)。

稳定性和反应性:在科学研究中以其非同寻常的稳定性和反应性而著称 (Wada 等人,1997)。

不对称有机锡簇:乙醇中某些化合物之间的反应导致高度不对称的五聚有机锡簇的形成 (Murugavel & Shanmugan, 2008)。

生物工艺开发:开发了一种生物工艺,用于不对称还原特定的苯乙酮,以实现优异的对映选择性和高收率 (Chen, Xia, Liu, & Wang, 2019)。

对神经元膜的影响:乙醇对神经元膜跨双层结构域具有选择性流动化作用,这可以解释其一些全身麻醉作用 (Bae 等人,2005)。

哮喘缓解中的生物催化剂:分离的链格孢菌充当不对称还原 2-氯苯乙酮为 (S)-1-(2-氯苯基)乙醇的有效生物催化剂,这是缓解哮喘症状药物中的关键中间体 (Kurbanoğlu 等人,2009)。

溶解度增强:乙醇的存在增强了某些化合物在水/醇混合物中的水溶性,这对于环境应用具有重要意义 (Li & Andren, 1994)。

环境污染解决:二氧化氯氧化木质素模型化合物的动力学和机理有可能帮助解决制浆漂白中的环境污染问题 (Nie 等人,2014)。

醇类的氧化剂:它可以用作在温和条件下将醇转化为羰基化合物的氧化剂 (Oba 等人,2008)。

晶体学中的乙醇加合物:某些化合物的乙醇加合物在特定的空间群中结晶,具有扭曲的配位几何,有助于晶体学 (Ng, Wei, Das, & Mak, 1989)。

安全和危害

The safety data sheet for a similar compound, “®-(+)-1-(2,4,6-Triisopropylphenyl)ethanol”, suggests that it should be handled with care. It advises avoiding dust formation and breathing in vapors, mist, or gas . In case of skin or eye contact, it recommends washing with plenty of water . If swallowed or inhaled, it suggests seeking medical attention .

属性

IUPAC Name |

(1S)-1-[2,4,6-tri(propan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-13,18H,1-7H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKPQIIFUMKNLF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447339 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2,4,6-Triisopropylphenyl)ethanol | |

CAS RN |

102225-88-7 | |

| Record name | (1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)